

Reproducibility of GSK256073 Findings: A Comparative Guide

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Compound of Interest

Compound Name: GSK256073

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An analysis of preclinical and clinical studies reveals both consistent and divergent findings on the efficacy of **GSK256073**, a selective G-protein coupled receptor 109A (GPR109A) agonist. While its acute effects on reducing non-esterified fatty acids (NEFA) are well-documented across studies, the long-term reproducibility of its glycemic control in type 2 diabetes patients is questionable.

GSK256073 was developed as a non-flushing alternative to niacin, targeting the GPR109A receptor to modulate lipid and glucose metabolism. This guide provides a comprehensive comparison of key studies to assess the reproducibility of its therapeutic effects.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical and clinical studies on **GSK256073**.

Table 1: Preclinical Data from Sprecher et al. (2015)

Animal Model	Compound	Dose	NEFA Reduction	Flushing Effect (Ear Temperature Increase)
Rat	GSK256073	10 mg/kg	Similar to niacin	Not reported
Guinea Pig	GSK256073	10 mg/kg	Similar to niacin	Minimal
Guinea Pig	Niacin	10 mg/kg	Significant	Significant

Table 2: Clinical Data from Dobbins et al. (2013) - Short-term (2-day) Study in Type 2 Diabetes

Treatment Group (Dose)	N	Change in Weighted Mean Glucose (mmol/L)	Change in 24-h Weighted Mean NEFA (mmol/L)	HOMA-IR Score Decrease
Placebo	36	-	-	-
GSK256073 (5 mg BID)	19	-0.68	-0.19	27-47%
GSK256073 (10 mg QD)	18	-0.60	-0.16	27-47%
GSK256073 (25 mg BID)	18	-0.87	-0.26	27-47%
GSK256073 (50 mg QD)	18	-0.71	-0.22	27-47%

BID: twice daily, QD: once daily

Table 3: Clinical Data from Dobbins et al. (2015) - Long-term (12-week) Study in Type 2 Diabetes

Treatment Group (Dose)	N	Change in HbA1c from Baseline (Placebo-Adjusted)	NEFA Suppression (0-12h) on Day 2	NEFA Suppression at Week 6
Placebo	-	-	-	-
GSK256073 (5 mg BID)	-	Not statistically significant	Significant	Lost
GSK256073 (10 mg QD)	-	Not statistically significant	Significant	Lost
GSK256073 (25 mg BID)	-	Not statistically significant	Significant	Lost
GSK256073 (50 mg QD)	-	-0.30% (Not statistically significant)	Significant	Reduced

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Preclinical Evaluation of NEFA Reduction and Flushing

- Animal Models: Male Sprague-Dawley rats and Dunkin-Hartley guinea pigs were used.
- Drug Administration: **GSK256073** and niacin were administered orally.
- NEFA Measurement: Blood samples were collected at various time points post-dosing. Plasma NEFA levels were determined using an enzymatic colorimetric method.
- Flushing Assessment (Guinea Pig Model): Ear temperature was measured using an infrared thermometer as a proxy for flushing.

Clinical Trial Methodologies

The two key clinical trials investigating **GSK256073** in patients with type 2 diabetes followed distinct protocols:

Dobbins et al. (2013) - Short-term Study (NCT01147861)[1]

- Study Design: A randomized, single-blind, placebo-controlled, three-period crossover study. [1]
- Participants: 39 subjects with type 2 diabetes.[1]
- Intervention: Each subject received a placebo and two of the four **GSK256073** regimens (5 mg BID, 10 mg QD, 25 mg BID, or 50 mg QD) for 2 days.[1]
- Key Assessments:
 - Glucose and NEFA: Frequent blood sampling over 48 hours to determine weighted mean concentrations.
 - Insulin and C-peptide: Serum concentrations were measured to assess insulin sensitivity.
 - HOMA-IR: Calculated to estimate insulin resistance.

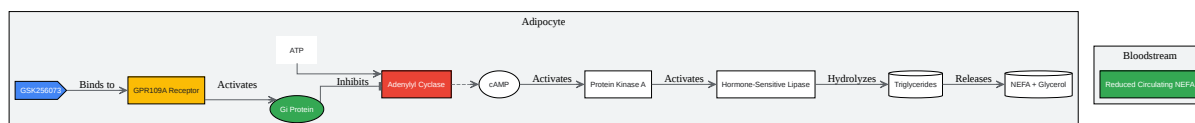
Dobbins et al. (2015) - Long-term Study

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2]
- Participants: 94 patients with type 2 diabetes inadequately controlled with metformin.[2]
- Intervention: Participants received either placebo or one of four **GSK256073** regimens (5 mg BID, 10 mg QD, 25 mg BID, or 50 mg QD) for 12 weeks, in addition to their ongoing metformin treatment.[2]
- Key Assessments:
 - Glycosylated Hemoglobin (HbA1c): The primary efficacy endpoint was the change from baseline in HbA1c at week 12.[2]

- NEFA: Plasma concentrations were measured on day 2 and at week 6 to assess the durability of the pharmacological effect.[2]

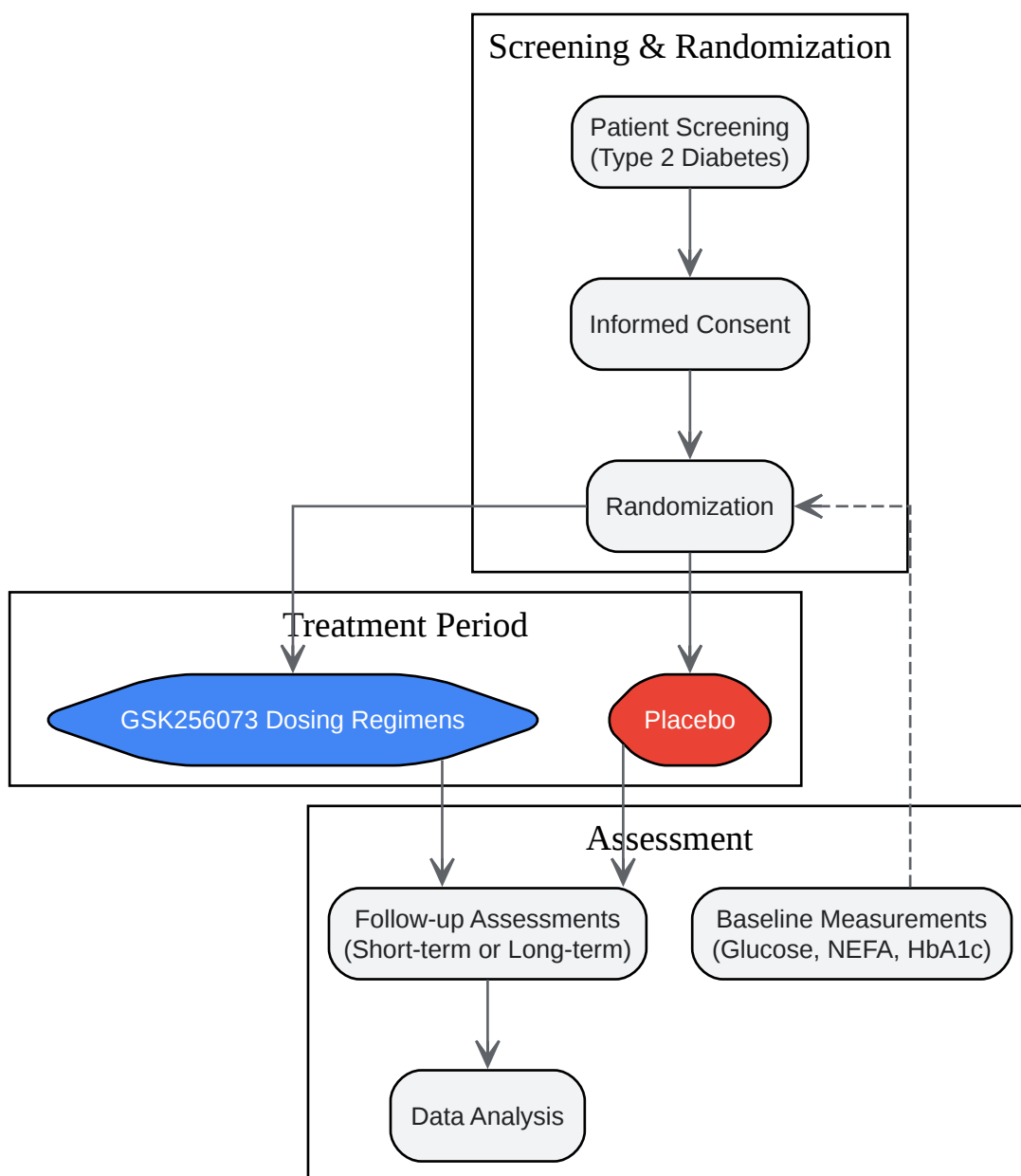
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GSK256073** and the general workflow of the clinical trials.



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Caption: **GSK256073** signaling pathway in adipocytes.



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Caption: Generalized workflow of the **GSK256073** clinical trials.

Discussion of Reproducibility

The findings regarding the acute pharmacological effects of **GSK256073** on NEFA suppression are highly reproducible across both preclinical and clinical studies. The initial preclinical data in rats and guinea pigs, which demonstrated significant NEFA lowering effects similar to niacin but

without the associated flushing, were successfully translated to early clinical observations.[1] The short-term (2-day) clinical trial by Dobbins et al. (2013) robustly confirmed this, showing a significant reduction in NEFA concentrations across all tested doses in patients with type 2 diabetes.[1] The longer-term (12-week) study by the same lead author in 2015 also replicated the acute NEFA-lowering effect on day 2 of treatment.[2]

However, a significant discrepancy and lack of reproducibility emerge when considering the long-term glycemic control. The promising acute reduction in serum glucose observed in the 2-day study did not translate into a durable therapeutic benefit in the 12-week trial.[1][2] In the longer study, the initial suppression of NEFA was lost or significantly reduced by week 6, and consequently, there was no statistically significant improvement in HbA1c, a key marker of long-term glycemic control, at the end of the 12-week treatment period.[2]

This divergence in findings highlights a critical challenge in drug development: the translation of acute pharmacological effects into sustained clinical efficacy. The loss of NEFA suppression over time, despite continued drug exposure, suggests a potential tachyphylaxis or development of tolerance to the effects of **GSK256073**.

Conclusion

In conclusion, the findings on the acute NEFA-lowering effects of **GSK256073** are consistent and reproducible across preclinical and clinical settings. However, the initial promising results on acute glucose reduction in type 2 diabetes were not reproducible in a longer-term clinical trial, which failed to demonstrate durable glycemic control. This lack of long-term efficacy ultimately halted the clinical development of **GSK256073** for this indication. These findings underscore the importance of long-term studies to accurately assess the therapeutic potential and reproducibility of effects for novel metabolic drugs.

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References

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- 2. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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